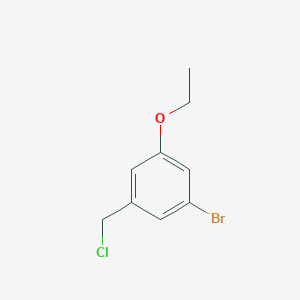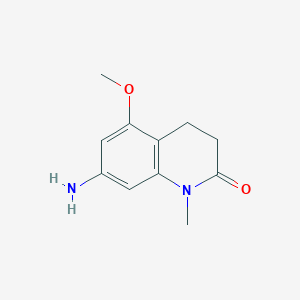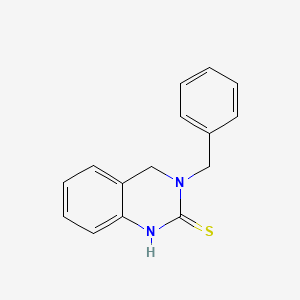
3-Benzyl-1,4-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1,4-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with benzyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-Benzyl-1,4-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzyl-1,4-dihydroquinazoline-2-thione has several scientific research applications:
作用機序
The mechanism of action of 3-Benzyl-1,4-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, as a T-type calcium channel blocker, it inhibits the influx of calcium ions, which can modulate various physiological processes. As an inhibitor of β-secretase, it prevents the formation of amyloid plaques, which are associated with Alzheimer’s disease .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinazoline-2-thione: Lacks the benzyl group but shares similar chemical properties.
1,4-Dihydroquinazoline-2-thione: Similar structure but different substitution pattern.
Quinazoline-2-thione: Parent compound without the dihydro or benzyl groups.
Uniqueness
3-Benzyl-1,4-dihydroquinazoline-2-thione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its ability to act as a selective T-type calcium channel blocker and β-secretase inhibitor sets it apart from other similar compounds .
特性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
3-benzyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
InChIキー |
QPHNSQKMOWWKTR-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



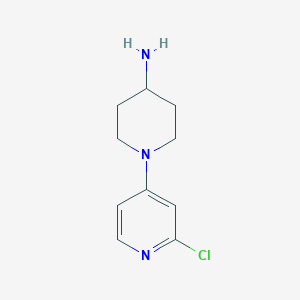



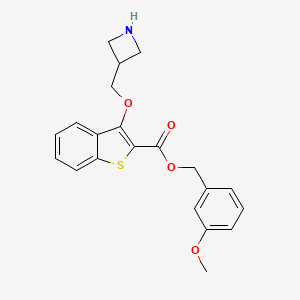
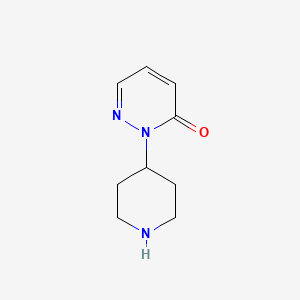
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
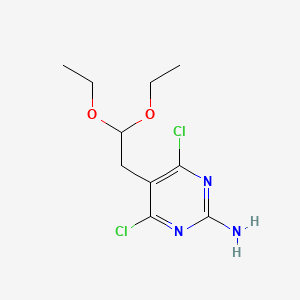
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
